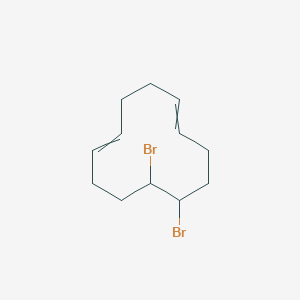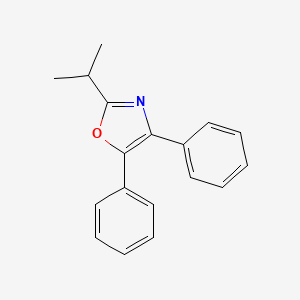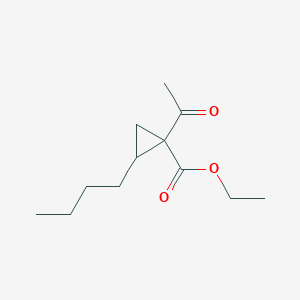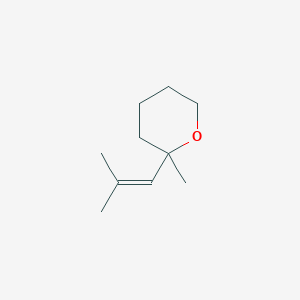![molecular formula C6H14Br2O2Si B14349081 Dibromobis[(propan-2-yl)oxy]silane CAS No. 92713-64-9](/img/structure/B14349081.png)
Dibromobis[(propan-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromobis[(propan-2-yl)oxy]silane: is a chemical compound with the molecular formula C6H14Br2O2Si It is a silane derivative where two bromine atoms are bonded to a silicon atom, which is also bonded to two isopropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dibromobis[(propan-2-yl)oxy]silane typically involves the reaction of silicon tetrachloride with isopropanol in the presence of a base, followed by bromination. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Dibromobis[(propan-2-yl)oxy]silane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrogen bromide.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water or aqueous solutions: For hydrolysis reactions.
Oxidizing or reducing agents: Depending on the desired transformation.
Major Products:
Substitution Products: Depending on the nucleophile used.
Silanols: From hydrolysis reactions.
Various oxidized or reduced forms: Depending on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: Dibromobis[(propan-2-yl)oxy]silane is used as a precursor in the synthesis of other organosilicon compounds. It is also utilized in the development of new materials with unique properties.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants
Mécanisme D'action
The mechanism by which Dibromobis[(propan-2-yl)oxy]silane exerts its effects is primarily through its reactivity with nucleophiles and its ability to form stable bonds with other molecules. The silicon atom in the compound acts as a central point for various chemical transformations, facilitating the formation of new compounds with desired properties.
Comparaison Avec Des Composés Similaires
Propargyloxytrimethylsilane: Another organosilicon compound with different substituents on the silicon atom.
Trimethylsilyl Chloride: A simpler silane derivative with different reactivity.
Tetramethyldisiloxane: A disiloxane compound with unique properties.
Uniqueness: Dibromobis[(propan-2-yl)oxy]silane is unique due to its specific combination of bromine and isopropoxy groups bonded to silicon. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in synthesis and material science.
Propriétés
Numéro CAS |
92713-64-9 |
|---|---|
Formule moléculaire |
C6H14Br2O2Si |
Poids moléculaire |
306.07 g/mol |
Nom IUPAC |
dibromo-di(propan-2-yloxy)silane |
InChI |
InChI=1S/C6H14Br2O2Si/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 |
Clé InChI |
GRSZJDAXSVBXLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](OC(C)C)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)


![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)






